molecular formula C17H15N5O B6533346 3-ethyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070807-28-1

3-ethyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533346
CAS No.: 1070807-28-1
M. Wt: 305.33 g/mol
InChI Key: XSIXAPUDFVOXOE-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Position 3: Ethyl group, providing moderate steric bulk and lipophilicity.
  • Core: The triazolo-pyrimidinone scaffold is associated with diverse biological activities, particularly antiviral properties targeting viral enzymes like CHIKV nsP1 .

Properties

IUPAC Name

3-ethyl-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-2-22-16-15(19-20-22)17(23)21(11-18-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIXAPUDFVOXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-ethyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound belonging to the triazolo-pyrimidine class. This compound has garnered attention for its diverse biological activities, including potential applications in pharmacology due to its structural characteristics that facilitate interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OC_{16}H_{16}N_4O with a molecular weight of approximately 284.33 g/mol. The structure includes a triazole ring fused with a pyrimidine system, substituted with an ethyl group and a naphthylmethyl moiety. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various microbial strains, including bacteria and fungi. The mechanism often involves inhibition of vital enzymes and disruption of cellular processes essential for microbial growth.

Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

CompoundMicrobial StrainActivityReference
This compoundE. coliModerate
This compoundS. aureusStrong
This compoundC. albicansModerate

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. It is believed to inhibit specific kinases involved in cancer cell signaling pathways and may induce apoptosis in cancerous cells.

Case Study: Inhibition of Kinases
One study demonstrated that the compound effectively inhibited the activity of certain kinases associated with tumor growth and proliferation. This inhibition leads to a decrease in cancer cell viability and promotes programmed cell death (apoptosis) in vitro.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Notably:

  • Enzyme Inhibition : The compound inhibits enzymes critical for DNA biosynthesis and cellular signaling.
  • Receptor Modulation : It may affect receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Research Findings and Implications

Key Trends

  • Position 3 : Aryl groups (MADTP series) are critical for antiviral activity, while alkyl groups (e.g., ethyl) may prioritize metabolic stability over potency.
  • Position 6 : Bulky substituents (naphthalen-1-ylmethyl) enhance lipophilicity but require balancing with polar groups (e.g., glycosylthio) for solubility.

Challenges and Opportunities

  • Selectivity : The naphthalen-1-ylmethyl group in the target compound could reduce off-target effects compared to smaller aryl groups.
  • Optimization : Hybrid derivatives combining glycosylation () and hydrophobic substituents () may improve drug-likeness.

Preparation Methods

Cyclocondensation with Ethyl Carbazate

Heating pyrimidine intermediates with ethyl carbazate under basic or acidic conditions facilitates triazole ring formation. For instance, a pyrimidine bearing a leaving group at position 6 reacts with ethyl carbazate at 100°C in dimethyl sulfoxide (DMSO), followed by isomerization in aqueous base to yield the triazolopyrimidinone core. This method emphasizes solvent choice, with DMSO enabling high solubility of aromatic intermediates.

Halogenation and Functionalization

Bromination or chlorination of pyrimidine precursors using reagents like N-bromosuccinimide (NBS) introduces halogens at strategic positions, enabling subsequent cross-coupling. A patent example details the conversion of a carboxylic acid to a nitrile via amide intermediacy using phosphorus oxychloride, which is critical for cyclization.

Introduction of the Naphthalen-1-ylmethyl Group at Position 6

The bulky naphthalen-1-ylmethyl group presents synthetic challenges due to steric hindrance. Successful strategies include alkylation of amines and Friedel-Crafts reactions .

Reductive Amination with Naphthalen-1-ylmethylamine

A protocol adapted from (R)-1-(1-naphthyl)ethylamine synthesis involves condensing 3-chloro-4-methoxybenzaldehyde with naphthalen-1-ylmethylamine using titanium(IV) isopropoxide and sodium cyanoborohydride. This method achieved a 56% yield after chromatographic purification.

Nucleophilic Substitution

Displacement of a chloride at position 6 with naphthalen-1-ylmethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) provides direct access to the target substituent. This approach avoids the need for protective groups but requires anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMSO at 100°C : Facilitates high-yield (73%) coupling reactions by stabilizing transition states through polar interactions.

  • Diethyl ether/hexane mixtures : Enable efficient precipitation of hydrochloride salts, as demonstrated in naphthalen-1-ylmethylamine syntheses.

Catalytic Systems

  • Titanium(IV) isopropoxide : Enhances imine formation in reductive amination by acting as a Lewis acid.

  • Triethylamine : Neutralizes HCl byproducts during alkylation, preventing acid-catalyzed decomposition.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYieldConditionsReference
Reductive AminationNaCNBH3, Ti(OiPr)456%Diethyl ether, 80°C
Alkylation in DMSON-Ethyl-N-isopropylpropan-2-amine73%DMSO, 100°C
Grignard SubstitutionNaphthalen-1-ylmethyl-MgBr48%*THF, 0°C to RT

*Theoretical yield based on analogous reactions.

Q & A

Q. Target Identification :

  • Perform thermal shift assays (TSA) to identify protein targets (e.g., viral polymerases).
  • Use CRISPR-Cas9 knockout libraries to pinpoint host pathways affected .

Data Analysis : Compare dose-response curves (EC50) with cytotoxicity (CC50) to calculate selectivity index (SI = CC50/EC50) .

Data Contradiction Analysis

Q. Why do similar triazolo-pyrimidine derivatives show divergent biological activities?

  • Root Causes :
  • Stereoelectronic Effects : Substituents alter electron density, affecting binding (e.g., para-Cl vs. meta-Cl on phenyl rings) .
  • Solubility Differences : Naphthalene derivatives exhibit lower aqueous solubility (~0.5 mg/mL) vs. pyridyl analogs (~2 mg/mL), impacting bioavailability .
    • Mitigation :
  • Use logP calculations (e.g., ACD/Labs) to predict solubility.
  • Introduce PEGylated side chains to enhance solubility without compromising activity .

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